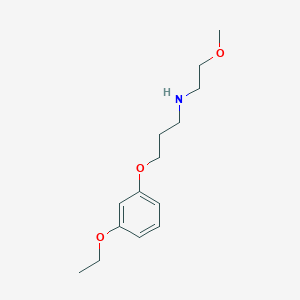
3-(3-ethoxyphenoxy)-N-(2-methoxyethyl)-1-propanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-ethoxyphenoxy)-N-(2-methoxyethyl)-1-propanamine, also known as EPM, is a chemical compound that belongs to the family of beta-adrenergic agonists. It is widely used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mécanisme D'action
3-(3-ethoxyphenoxy)-N-(2-methoxyethyl)-1-propanamine acts by binding to beta-adrenergic receptors in the body, which are responsible for regulating various physiological processes. It specifically binds to the beta-2 adrenergic receptor, which is primarily found in the lungs and regulates bronchodilation. By binding to these receptors, 3-(3-ethoxyphenoxy)-N-(2-methoxyethyl)-1-propanamine activates a cascade of intracellular signaling pathways that ultimately lead to the relaxation of smooth muscles in the airways.
Biochemical and Physiological Effects:
3-(3-ethoxyphenoxy)-N-(2-methoxyethyl)-1-propanamine has several biochemical and physiological effects on the body. It causes the relaxation of smooth muscles in the airways, leading to bronchodilation and improved airflow. It also increases heart rate and cardiac output, leading to improved blood flow and oxygen delivery to the body's tissues. 3-(3-ethoxyphenoxy)-N-(2-methoxyethyl)-1-propanamine has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3-ethoxyphenoxy)-N-(2-methoxyethyl)-1-propanamine has several advantages for use in lab experiments. It is a potent and selective beta-2 adrenergic agonist, which makes it an ideal tool for studying the mechanism of action of beta-adrenergic receptors. It is also relatively easy to synthesize, which makes it readily available for use in experiments. However, 3-(3-ethoxyphenoxy)-N-(2-methoxyethyl)-1-propanamine has some limitations, including potential toxicity and the need for careful dosing to avoid adverse effects.
Orientations Futures
There are several potential future directions for research on 3-(3-ethoxyphenoxy)-N-(2-methoxyethyl)-1-propanamine. One area of interest is the development of new drugs based on the structure and mechanism of action of 3-(3-ethoxyphenoxy)-N-(2-methoxyethyl)-1-propanamine. Another potential direction is the study of the effects of 3-(3-ethoxyphenoxy)-N-(2-methoxyethyl)-1-propanamine on other physiological processes, such as glucose metabolism and immune function. Additionally, there is a need for further research into the safety and toxicity of 3-(3-ethoxyphenoxy)-N-(2-methoxyethyl)-1-propanamine, particularly in the context of long-term exposure and chronic use.
Méthodes De Synthèse
The synthesis of 3-(3-ethoxyphenoxy)-N-(2-methoxyethyl)-1-propanamine is a complex process that involves several steps. The first step is the reaction between 3-ethoxyphenol and 2-chloroethylamine hydrochloride to form 3-(3-ethoxyphenoxy)-N-(2-chloroethyl)-1-propanamine. This intermediate is then reacted with sodium methoxide and methanol to obtain the final product, 3-(3-ethoxyphenoxy)-N-(2-methoxyethyl)-1-propanamine.
Applications De Recherche Scientifique
3-(3-ethoxyphenoxy)-N-(2-methoxyethyl)-1-propanamine has been extensively studied for its potential applications in various fields of scientific research. It has been found to have a significant impact on the cardiovascular system, and it is widely used to study the mechanism of action of beta-adrenergic agonists. It has also been studied for its potential applications in the treatment of asthma, chronic obstructive pulmonary disease, and other respiratory disorders.
Propriétés
IUPAC Name |
3-(3-ethoxyphenoxy)-N-(2-methoxyethyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-3-17-13-6-4-7-14(12-13)18-10-5-8-15-9-11-16-2/h4,6-7,12,15H,3,5,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOZEVAGLVWHLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCNCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-ethoxyphenoxy)-N-(2-methoxyethyl)propan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5212416.png)
![N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N~1~-2-naphthylglycinamide](/img/structure/B5212437.png)
![5-{5-chloro-2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5212438.png)
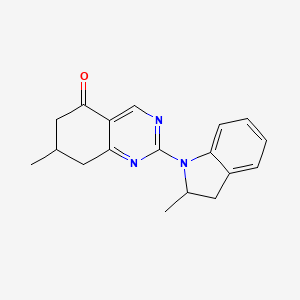
![N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5212457.png)
![(3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-5-(2-furyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5212468.png)
![4-[4-(4-bromophenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5212476.png)
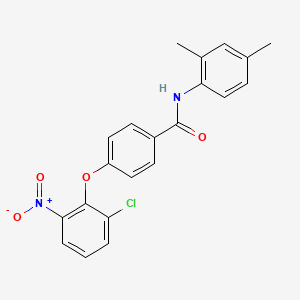
![N-[3-(2-tert-butyl-1H-imidazo[1,2-a]benzimidazol-1-yl)propyl]cyclohexanamine dihydrochloride](/img/structure/B5212503.png)
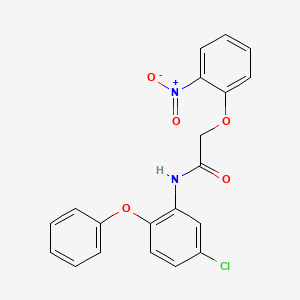
![4-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5212509.png)
amine oxalate](/img/structure/B5212517.png)
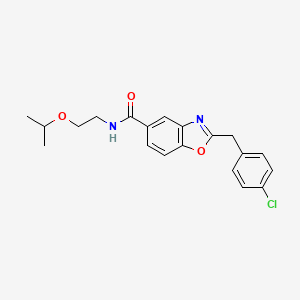
![4-butoxy-N-(2-(4-chlorophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5212526.png)